Cas no 102993-98-6 (1H-1,2,4-Triazole,1-(diphenylmethyl)-)
102993-98-6 structure
Product Name:1H-1,2,4-Triazole,1-(diphenylmethyl)-
CAS-nummer:102993-98-6
MF:C15H13N3
MW:235.283822774887
CID:125379
PubChem ID:3361302
Update Time:2025-04-18
1H-1,2,4-Triazole,1-(diphenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-1,2,4-Triazole,1-(diphenylmethyl)-
- 1-(diphenylmethyl)-1H-1,2,4-triazole
- 1-[di(phenyl)methyl]-1H-1,2,4-triazole
- ACMC-20m5x2
- CHEMBL1825024
- CTK4A1652
- 1-BENZHYDRYL-1,2,4-TRIAZOLE
- AKOS015909155
- BDBM50351863
- DTXSID50391793
- 102993-98-6
- SCHEMBL13292485
- 1-Benzhydryl-1H-1,2,4-triazole
- AC-14367
- FT-0642511
- InChI=1/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15
-
- Inchi: 1S/C15H13N3/c1-3-7-13(8-4-1)15(18-12-16-11-17-18)14-9-5-2-6-10-14/h1-12,15H
- InChI-sleutel: JSUBMVCFGBTKEB-UHFFFAOYSA-N
- LACHT: N1(C=NC=N1)C(C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 235.11109
- Monoisotopische massa: 235.110947427g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 226
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 30.7Ų
Experimentele eigenschappen
- PSA: 30.71
1H-1,2,4-Triazole,1-(diphenylmethyl)- Gerelateerde literatuur
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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